molecular formula C14H15N3O2S B2526429 N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034280-97-0

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2526429
CAS No.: 2034280-97-0
M. Wt: 289.35
InChI Key: JZRCFVGJEBHOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic hybrid compound designed for pharmaceutical research, incorporating two pharmacologically active motifs: the isochroman and the 1,2,3-thiadiazole. The 1,2,3-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry. Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxamide have demonstrated significant in vitro antimicrobial activity , particularly against Gram-positive bacteria, including Staphylococcus aureus strains . Some analogues in this class have shown minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL, indicating potent bioactivity . This makes the core structure a valuable template in the search for new agents to address antibiotic resistance. The isochroman moiety is a structure found in various natural products and is associated with a broad spectrum of pharmacological activities . Scientific literature reports that isochroman derivatives exhibit diverse biological effects, including central nervous system (CNS) activity, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties . This versatility suggests that the isochroman component can significantly contribute to the compound's overall research value, potentially enabling cross-disciplinary investigation. By conjugating these two fragments into a single molecule, this compound presents a compelling tool for researchers exploring structure-activity relationships in areas such as infectious disease and neuropharmacology. Its design leverages the potential for synergistic effects between the two pharmacophores. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-13(20-17-16-9)14(18)15-7-12-6-10-4-2-3-5-11(10)8-19-12/h2-5,12H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRCFVGJEBHOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: The synthesis begins with the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiadiazole Ring Formation: The next step involves the formation of the thiadiazole ring. This can be accomplished by reacting the isochroman-3-ylmethyl intermediate with thiosemicarbazide under oxidative conditions.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the thiadiazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under various conditions (acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

Anticancer Applications

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The presence of the thiadiazole moiety in N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suggests potential cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range against different cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative AMCF-7 (Breast Cancer)1.61
Thiadiazole Derivative BHeLa (Cervical Cancer)5.00
Thiadiazole Derivative CA549 (Lung Cancer)10.00

These values indicate that this compound may also possess similar or enhanced cytotoxic properties.

Antimicrobial Applications

Thiadiazole derivatives have also been studied for their antimicrobial properties, showcasing activity against a range of pathogens.

Activity Against Bacteria

Research has shown that this compound may exhibit activity against bacteria such as:

PathogenActivity
Mycobacterium tuberculosisActive
Staphylococcus aureusModerate Activity
Escherichia coliWeak Activity

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals how structural modifications influence biological activity:

Structural FeatureEffect on Activity
Thiadiazole RingEssential for anticancer and antimicrobial activity
Methyl GroupEnhances lipophilicity and biological availability
Isochroman MoietyPotentially increases selectivity towards specific targets

The presence of electron-donating groups like methyl at specific positions can enhance the compound's reactivity and interaction with biological targets.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antitumor Activity Study : A 2021 study demonstrated that a related thiadiazole compound showed significant tumor growth inhibition in xenograft models.
  • Antimicrobial Efficacy Study : Research published in 2022 highlighted the effectiveness of thiadiazole derivatives against multidrug-resistant strains of bacteria.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with structurally related thiadiazole carboxamides, focusing on substituent effects, biological targets, and functional outcomes.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Biological Activity Molecular Weight (g/mol) Key References
This compound Isochroman-3-ylmethyl (C9H9O) Hypothesized calcium modulation (inferred from structural analogs) ~318.4 (calculated) N/A (structural inference)
BTP2 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) 3,5-Bis(trifluoromethyl)pyrazolylphenyl SOCE (Store-Operated Calcium Entry) inhibition; Anti-inflammatory; Reduces TLR4-mediated ROS and lung injury 484.3
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) 3-Chloro-4-methylphenyl Plant defense activator; Induces systemic acquired resistance (SAR) in crops 285.7
N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide 2,4-Difluorophenyl carbohydrazide Antifungal activity (targets fungal fatty acid biosynthesis) 272.3
Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(3-chlorophenyl)-(RS)-alaninate 3-Chlorophenyl alaninate Fungicidal activity; Plant protective properties 369.8

Key Comparative Insights

Substituent-Driven Target Specificity The isochroman-3-ylmethyl group in the target compound introduces a bicyclic ether structure, which may enhance lipophilicity and CNS penetration compared to simpler aryl substituents (e.g., Tiadinil’s chlorophenyl group) . BTP2’s 3,5-bis(trifluoromethyl)pyrazole moiety is critical for its high-affinity inhibition of SOC channels (e.g., ORAI1/TRPC), as demonstrated in studies on calcium flux in Jurkat T cells and DOX-induced heart failure models . The trifluoromethyl groups likely enhance metabolic stability and target binding through hydrophobic interactions.

Biological Activity Profiles

  • Antifungal Activity : Carbohydrazide derivatives (e.g., N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide) exhibit potent fungicidal effects by disrupting fungal fatty acid biosynthesis, as evidenced by NMR and HRMS-validated structural activity relationships (SAR) . In contrast, the target compound’s isochroman group may redirect activity toward eukaryotic ion channels rather than fungal targets.
  • Calcium Modulation : BTP2 and its analogs (e.g., YM-58483) are established SOCE inhibitors, reducing pathological calcium influx in conditions like acute lung injury and heart failure . The target compound’s isochroman group could modulate calcium signaling via similar pathways, but this remains speculative without direct evidence.

Pharmacological Applications

  • Tiadinil exemplifies agricultural applications, inducing plant immune responses without direct antimicrobial activity . This contrasts with methyl-substituted alaninate derivatives (e.g., Compound 1f), which directly inhibit fungal growth via membrane disruption .
  • BTP2 ’s dual role in calcium signaling and ROS reduction highlights its therapeutic versatility, though its lack of specificity for TRPM4/TRPC channels may limit clinical utility .

Biological Activity

N-(isochroman-3-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action, supported by relevant research findings and data.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The molecular structure includes a thiadiazole ring that is often associated with significant pharmacological properties.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that certain thiadiazole derivatives demonstrated IC50 values ranging from 8.7 to 97.5 µM against different cancer cell lines, indicating varying degrees of potency .
    • One specific derivative showed an IC50 value of 23.83 µM against HCT116 carcinoma cells, suggesting a strong anticancer effect .
  • Mechanism of Action :
    • Molecular dynamics simulations have indicated that these compounds interact with key proteins involved in cancer cell proliferation. For instance, one derivative formed hydrophobic contacts with Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells .

Antibacterial Activity

In addition to anticancer properties, this compound may exhibit antibacterial activity. Thiadiazole compounds are known to possess antimicrobial properties that can be beneficial in treating infections.

Research Insights

  • Antimicrobial Efficacy :
    • Thiadiazole derivatives have shown effectiveness against various bacterial strains. The presence of specific functional groups within the thiadiazole structure enhances their antibacterial potency .
    • A review highlighted that certain thiadiazole compounds could inhibit bacterial growth effectively and are being explored as potential leads for new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of thiadiazole derivatives.

Structural Feature Impact on Activity
Presence of methyl groupIncreases cytotoxicity against cancer cells
Thiadiazole ringEssential for anticancer and antibacterial activity
Functional groups on the phenyl ringInfluence interaction with target proteins

Q & A

Q. How is purification optimized for lab-scale synthesis?

  • Protocol :
  • Flash Chromatography : Use Biotage Isolera with C18 columns and acetonitrile/water (60:40) for polar impurities .
  • Recrystallization : Ethanol/water (70:30) at 4°C yields crystals with >99% purity (HPLC) .

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